molecular formula C11H9ClN2O3 B5772299 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide

Cat. No. B5772299
M. Wt: 252.65 g/mol
InChI Key: GETWZUGGKIUQAX-UHFFFAOYSA-N
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Description

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense, detoxification, and anti-inflammatory processes. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide binds to Keap1, a negative regulator of Nrf2, leading to the release and translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) and activates the transcription of target genes.
Biochemical and Physiological Effects:
2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a critical role in cellular defense against oxidative stress and toxicants. Moreover, 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide has several advantages for lab experiments, including its stability, solubility, and bioavailability. It can be easily synthesized in large quantities and has been shown to have low toxicity in animal studies. However, 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide also has some limitations, including its high cost and the need for further studies to determine its optimal dosage and efficacy in humans.

Future Directions

There are several future directions for the research on 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide, including the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, and the exploration of its synergistic effects with other drugs or therapies. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide is a synthetic triterpenoid compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the activation of the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense, detoxification, and anti-inflammatory processes. Despite its advantages for lab experiments, further studies are needed to determine its optimal dosage and efficacy in humans and to explore its potential therapeutic applications in other diseases.

Synthesis Methods

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with methyl 2,5-dioxo-1-pyrrolidineacetate, followed by treatment with hydrochloric acid and then reaction with 2-aminoacetophenone. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various types of cancer cells. In addition, 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzamide has been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-5-6(1-2-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-2,5H,3-4H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETWZUGGKIUQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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